Home > Products > Screening Compounds P99321 > Bisdiphosphoinositol tetrakisphosphate
Bisdiphosphoinositol tetrakisphosphate - 208107-61-3

Bisdiphosphoinositol tetrakisphosphate

Catalog Number: EVT-1594952
CAS Number: 208107-61-3
Molecular Formula: C6H20O30P8
Molecular Weight: 820 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.
Overview

Bisdiphosphoinositol tetrakisphosphate is a complex signaling molecule that plays a crucial role in various cellular processes. It is characterized by its unique structure, which features a dense arrangement of phosphate groups, making it one of the most highly phosphorylated inositol phosphates known. This compound is involved in cellular signaling pathways and has implications in various physiological functions.

Source

Bisdiphosphoinositol tetrakisphosphate is primarily synthesized in mammalian cells. Its synthesis involves multiple enzymatic steps, including phosphorylation of inositol hexakisphosphate, which serves as a precursor. The metabolism of this compound occurs through specific phosphatases that regulate its levels within the cell .

Classification

This compound belongs to the class of inositol phosphates, specifically categorized as a diphosphoinositol polyphosphate. It is recognized for its role as a second messenger in cellular signaling pathways, particularly those involving calcium mobilization and regulation of various kinases .

Synthesis Analysis

Methods

The synthesis of bisdiphosphoinositol tetrakisphosphate has been achieved through several methods, with significant advancements made in recent years. One notable approach involves the use of C2-symmetric phosphoramidites for desymmetrization and phosphitylation, followed by a one-pot bidirectional P-anhydride formation reaction. This method integrates up to sixteen chemical transformations efficiently .

Technical Details

The synthesis process is challenging due to the high charge density and instability of the phosphate groups involved. The resulting compound exhibits unique properties that require careful handling during synthesis and purification stages. Techniques such as high-performance liquid chromatography are employed to monitor the synthesis and analyze the resulting metabolites .

Molecular Structure Analysis

Structure

Bisdiphosphoinositol tetrakisphosphate features a highly congested three-dimensional arrangement of phosphate groups around a myo-inositol backbone. This structure contributes to its biological activity and interaction with various proteins involved in signaling pathways .

Data

The molecular formula for bisdiphosphoinositol tetrakisphosphate is C6H12O15P4, with a molecular weight of approximately 399.1 g/mol. The compound's structure has been elucidated using techniques such as X-ray crystallography, which provides insights into its spatial arrangement and interactions with other biomolecules .

Chemical Reactions Analysis

Reactions

Bisdiphosphoinositol tetrakisphosphate participates in several biochemical reactions, primarily involving phosphorylation and dephosphorylation processes. These reactions are catalyzed by specific kinases and phosphatases that modulate the levels of this molecule within the cell.

Technical Details

The metabolic pathway for bisdiphosphoinositol tetrakisphosphate includes its conversion from inositol hexakisphosphate through intermediate diphosphoinositol pentakisphosphates. Enzymatic reactions involving phosphatases demonstrate distinct substrate specificities that influence the turnover rates of these polyphosphates .

Mechanism of Action

Process

The mechanism by which bisdiphosphoinositol tetrakisphosphate exerts its effects involves interaction with various proteins, including kinases that are pivotal in signal transduction pathways. It acts as a second messenger, influencing cellular responses to external stimuli such as hormones or growth factors.

Data

Studies indicate that bisdiphosphoinositol tetrakisphosphate can regulate calcium release from intracellular stores, thereby affecting processes such as muscle contraction and neurotransmitter release. The precise mechanisms are still under investigation, but evidence suggests that it may modulate kinase activity through direct binding or by altering the conformation of target proteins .

Physical and Chemical Properties Analysis

Physical Properties

Bisdiphosphoinositol tetrakisphosphate is typically described as a white crystalline solid at room temperature. It is soluble in water due to its ionic nature but exhibits low UV absorbance and optical rotation, complicating characterization efforts.

Chemical Properties

The compound is highly reactive due to its multiple phosphate groups, which can participate in various chemical reactions such as hydrolysis or interactions with metal ions. Its stability can be affected by pH changes and the presence of divalent cations .

Applications

Scientific Uses

Bisdiphosphoinositol tetrakisphosphate is utilized extensively in biochemical research to study signaling pathways and cellular functions. Its role as a second messenger makes it a valuable tool for understanding mechanisms underlying various physiological processes, including cell growth, differentiation, and apoptosis.

Additionally, research into bisdiphosphoinositol tetrakisphosphate has implications for therapeutic interventions targeting diseases associated with dysregulated signaling pathways, such as cancer and metabolic disorders . The ongoing exploration of its biological functions continues to reveal new insights into cellular communication and regulation.

Properties

CAS Number

208107-61-3

Product Name

Bisdiphosphoinositol tetrakisphosphate

IUPAC Name

[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate

Molecular Formula

C6H20O30P8

Molecular Weight

820 g/mol

InChI

InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1

InChI Key

GXPFHIDIIMSLOF-YORTWTKJSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.